molecular formula C11H10N4O2 B13089723 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

Cat. No.: B13089723
M. Wt: 230.22 g/mol
InChI Key: SMVXQLFTYSNEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic aromatic substitution.

Major Products

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be obtained.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, the triazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it targets key enzymes and pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its fused ring system and nitro group make it a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

3-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole

InChI

InChI=1S/C11H10N4O2/c16-15(17)9-4-1-3-8(7-9)11-10-5-2-6-14(10)13-12-11/h1,3-4,7H,2,5-6H2

InChI Key

SMVXQLFTYSNEOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N=NN2C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.